molecular formula C15H22ClNO5 B14794330 benzyl (2R)-2-amino-3-hydroxypropanoate,hydrochloride

benzyl (2R)-2-amino-3-hydroxypropanoate,hydrochloride

Cat. No.: B14794330
M. Wt: 331.79 g/mol
InChI Key: ICUUWFGMLJDPDS-UHFFFAOYSA-N
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Description

H-D-Ser-OBzl.HCl, also known as benzyl 2-amino-3-hydroxypropanoate hydrochloride, is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol . This compound is a derivative of D-serine, an amino acid, and is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ser-OBzl.HCl typically involves the reaction of D-serine with benzoyl chloride to form benzoyl-D-serine. This intermediate is then reacted with hydrochloric acid to produce the hydrochloride salt . The reaction conditions generally require an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of H-D-Ser-OBzl.HCl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is usually stored in an inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

H-D-Ser-OBzl.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino alcohols .

Scientific Research Applications

H-D-Ser-OBzl.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Ser-OBzl.HCl involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • D-Serine benzyl ester hydrochloride
  • L-Serine methyl ester hydrochloride
  • L-Alanine benzyl ester hydrochloride

Uniqueness

H-D-Ser-OBzl.HCl is unique due to its specific structural features and reactivity.

Properties

Molecular Formula

C15H22ClNO5

Molecular Weight

331.79 g/mol

IUPAC Name

benzyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride

InChI

InChI=1S/C15H21NO5.ClH/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11;/h4-8,12,17H,9-10H2,1-3H3,(H,16,19);1H

InChI Key

ICUUWFGMLJDPDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1.Cl

Origin of Product

United States

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